![molecular formula C5H12ClN B1383322 2,4-Dimethylazetidine hydrochloride CAS No. 1803606-22-5](/img/structure/B1383322.png)
2,4-Dimethylazetidine hydrochloride
Overview
Description
2,4-Dimethylazetidine hydrochloride is a chemical compound with the molecular formula C5H12ClN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylazetidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,3-diaminopropane with hydrochloric acid, leading to the formation of the azetidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
Pharmacological Applications
The pharmacological profile of 2,4-dimethylazetidine hydrochloride has been explored primarily through its derivatives, particularly in the context of lysergic acid amides. Research indicates that certain isomers of 2,4-dimethylazetidine exhibit significant activity at serotonin receptors, notably the 5-HT2A receptor, which is implicated in hallucinogenic activity.
Key Findings:
- Lysergic Acid 2,4-Dimethylazetidide (LA-SS-Az): This compound is a potent analog of LSD, with studies showing it possesses similar or enhanced effects on behavior in animal models. The (S,S)-isomer has been found to have the highest affinity for serotonin receptors compared to other isomers .
- Potential Therapeutic Uses: The unique binding characteristics of 2,4-dimethylazetidine derivatives suggest potential applications in treating mood disorders and other psychiatric conditions due to their serotonin receptor activity .
Case Studies and Research Insights
Several studies have documented the effects of 2,4-dimethylazetidine derivatives:
-
Behavioral Studies:
- A study evaluated the behavioral effects of (S,S)-(+)-2,4-dimethylazetidine in rats, demonstrating its potency comparable to LSD in drug discrimination tasks .
- Behavioral assays indicated that modifications to the azetidine structure could enhance or reduce psychoactive effects depending on the stereochemistry.
- Receptor Binding Studies:
Data Table: Comparison of 2,4-Dimethylazetidine Derivatives
Compound Name | Structure Type | Potency at 5-HT2A Receptor | Behavioral Activity | Potential Uses |
---|---|---|---|---|
(S,S)-2,4-Dimethylazetidine | Lysergic Acid Amide | High | LSD-like | Mood disorders |
(R,R)-Trans-2,4-Dimethylazetidine | Lysergic Acid Amide | Moderate | Less potent | Research purposes |
Cis-2,4-Dimethylazetidine | Lysergic Acid Amide | Low | Minimal | Structural studies |
Mechanism of Action
The mechanism of action of 2,4-Dimethylazetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylazetidine: The parent compound without the hydrochloride group.
2-Methylazetidine: A related compound with a single methyl group.
4-Methylazetidine: Another related compound with a methyl group at a different position.
Uniqueness
2,4-Dimethylazetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Biological Activity
2,4-Dimethylazetidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C5H12ClN. It has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to present a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. Specific studies have reported its potential as a scaffold for developing new antimicrobial agents, suggesting that modifications to its structure could enhance efficacy against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation in vitro. For instance, it has been tested against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, revealing significant cytotoxic effects. The growth inhibitory values (GI50) for these cell lines indicate strong potential for further development as an anticancer therapeutic.
Case Study: Cytotoxicity Assays
A recent study conducted cytotoxicity assays on MCF-7 and HeLa cells using this compound. The results indicated:
Cell Line | GI50 (µM) |
---|---|
MCF-7 | 3.18 ± 0.11 |
HeLa | 8.12 ± 0.43 |
These findings highlight the compound's selective potency towards MCF-7 cells compared to HeLa cells, suggesting a promising direction for further research into its mechanisms of action and potential modifications to enhance efficacy.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that the compound may inhibit key enzymes involved in metabolic pathways by forming stable complexes, thereby disrupting normal cellular functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound | Structure | Notable Activity |
---|---|---|
2,4-Dimethylazetidine | C5H11N | Parent compound; less potent |
Lysergic acid 2,4-dimethylazetidide | C21H25N3O | High affinity for serotonin receptors; hallucinogenic properties |
The comparison indicates that while related compounds may share structural similarities, their biological activities can vary significantly based on their specific configurations and substituents.
Pharmaceutical Development
Due to its diverse biological activities, this compound serves as a valuable building block in pharmaceutical chemistry. Its potential applications include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacteria.
- Anticancer Drugs : Exploration of derivatives with enhanced selectivity and potency against cancer cells.
Future Directions
Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and safety profiles are crucial for advancing its application in clinical settings.
Properties
IUPAC Name |
2,4-dimethylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDQBGXJXDSIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-22-5 | |
Record name | 2,4-dimethylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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